molecular formula C27H42O2 B13414660 1-Keto-25-Hydroxyprevitamin D3

1-Keto-25-Hydroxyprevitamin D3

Cat. No.: B13414660
M. Wt: 398.6 g/mol
InChI Key: ANAXKKUNYOIUKN-KCIHAJOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Keto-25-Hydroxyprevitamin D3 is a synthetic vitamin D3 metabolite and reference standard of interest for research into the vitamin D endocrine system. While the specific biological activity of this exact analog is not fully characterized in the available scientific literature, related keto-derivatized vitamin D metabolites are known to exhibit high binding affinity for the 1,25-dihydroxyvitamin D cytosolic receptor . This suggests its potential utility in studies focused on the vitamin D receptor (VDR) pathway, including ligand-receptor interactions, gene regulation, and cell differentiation. Researchers may employ this compound to investigate the structure-activity relationships of vitamin D analogs or to explore novel metabolic pathways. The molecular modifications on the vitamin D scaffold are critical for its binding to the plasma vitamin D binding protein (DBP) and the VDR, which ultimately governs its physiological effects . This product is provided as a high-purity chemical for research purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific product certificate of analysis for detailed information on purity, stability, and handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H42O2

Molecular Weight

398.6 g/mol

IUPAC Name

(5R)-3-[(Z)-2-[(7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-5-hydroxy-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C27H42O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h10-12,18-19,23-25,28H,6-9,13-17H2,1-5H3/b12-11-/t19-,23-,24?,25?,27-/m1/s1

InChI Key

ANAXKKUNYOIUKN-KCIHAJOPSA-N

Isomeric SMILES

CC1=C(C[C@H](CC1=O)O)/C=C\C2=CCC[C@]3(C2CCC3[C@H](C)CCCC(C)C)C

Canonical SMILES

CC1=C(CC(CC1=O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C

Origin of Product

United States

Molecular Mechanisms of Action and Receptor Interactions of Keto Hydroxylated Previtamin D3 Analogs

Vitamin D Receptor (VDR) Binding Affinity and Selectivity of Keto-Derivatives

The hormonal form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), exerts its genomic effects by binding to the VDR, a ligand-dependent transcription factor. nih.gov The affinity and selectivity of this binding are crucial determinants of the subsequent biological response.

The binding of a ligand to the VDR's ligand-binding domain (LBD) induces a significant conformational change in the receptor, which is essential for its function. nih.gov This activation process is governed by the specific structural features of the ligand. For vitamin D analogs, key structural elements contributing to conformational flexibility and receptor binding include the A-ring, the seco B-ring's rotational freedom, and the flexible side chain. researchgate.net

Upon binding, the VDR-ligand complex adopts a canonical active conformation. researchgate.net The structure of the ligand dictates how it fits within the binding pocket and which amino acid residues it interacts with. For instance, the hydroxyl groups on calcitriol (B1668218) are critical for establishing high-affinity binding through hydrogen bonds with specific polar amino acids in the LBD. mdpi.com While calcitriol has a very high binding affinity for the VDR, its precursor, calcifediol, also binds but with a lower affinity. mdpi.comjournalbonefragility.com The introduction of a keto group, as in 1-Keto-25-Hydroxyprevitamin D3, alters the electronic and steric properties of the molecule, thereby influencing these crucial interactions and modifying the stability and conformation of the resulting ligand-VDR complex. This altered conformation can affect the receptor's ability to interact with other proteins involved in gene transcription.

Following ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). nih.govnih.gov This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. nih.govscispace.com The process of gene regulation is further mediated by a host of co-regulatory proteins—co-activators and co-repressors—that bridge the nuclear receptor dimer with the general transcription machinery. nih.gov

The specific conformation adopted by the VDR upon ligand binding determines which co-regulatory proteins are recruited. nih.gov Ligand binding typically promotes the recruitment of co-activators like SRC1, SRC2, and SRC3, while leading to the dissociation of co-repressors such as NCoR and SMRT. nih.gov The chemical structure of the VDR ligand is a key determinant of the degree of co-activator recruitment. nih.gov Therefore, the unique conformation induced by a keto-hydroxylated previtamin D3 analog would directly influence the profile of recruited co-regulators, thereby fine-tuning the transcriptional output and resulting in a specific pattern of gene expression. The transcriptional activity of the VDR is regulated by several factors, including ligand binding affinity and the ligand-dependent recruitment of co-activators or dissociation of repressors. nih.gov

Non-Genomic Signaling Pathways Activated by Previtamin D and Keto-Metabolites

In addition to the classical genomic pathway that involves changes in gene expression, vitamin D compounds can elicit rapid, non-genomic responses. nih.gov These actions are too swift to be explained by transcription and protein synthesis and are initiated through interactions with membrane-associated receptors or intracellular signaling proteins. journalbonefragility.commdpi.com

One of the most well-documented non-genomic effects of vitamin D metabolites is the rapid modulation of intracellular calcium concentrations. mdpi.com Studies have shown that 1α,25(OH)₂D₃ can induce a rapid, transient increase in intracellular free calcium in various cell types, including human keratinocytes and rat intestinal cells. nih.govnih.gov This increase occurs within seconds to minutes of exposure and is independent of protein synthesis. nih.gov

The rise in intracellular calcium results from both the influx of extracellular calcium through voltage-gated calcium channels and the release of calcium from intracellular stores. mdpi.comnih.gov For example, in rat enterocytes, 1α,25(OH)₂D₃ was shown to significantly increase calcium uptake within 1-10 minutes. nih.gov This effect was mimicked by a calcium channel agonist and blocked by channel inhibitors, providing strong evidence for the involvement of membrane calcium channels. nih.gov Previtamin D analogs and their keto-metabolites can also trigger these rapid calcium fluxes, suggesting an interaction with membrane-associated VDR (mVDR) or other cell surface receptors like protein disulphide isomerase family A member 3 (PDIA3). mdpi.comresearchgate.net

Table 1: Rapid Effects of 1α,25(OH)₂D₃ on Intracellular Calcium

Cell TypeTime to EffectObservationMechanism
Human Keratinocytes< 30 seconds to minutesBasal [Ca²⁺] of 245 nM increased to a maximum of 834 nM. nih.govDirect action, not blocked by protein synthesis inhibitors. nih.gov
Rat Intestinal Cells1-10 minutesSignificant increase in ⁴⁵Ca²⁺ uptake. nih.govActivation of dihydropyridine-sensitive Ca²⁺ channels. nih.gov
Chick Skeletal Muscle Cells30-60 secondsRapid and sustained increase in intracellular Ca²⁺. nih.govModulation of Ca²⁺ influx pathway. nih.gov
Osteoblastic Osteosarcoma CellsAcute and transientMobilization from intracellular stores and influx of extracellular Ca²⁺. mdpi.comIndependent of genomic activation. mdpi.com

The non-genomic actions of vitamin D metabolites extend to the activation of various intracellular kinase signaling cascades. nih.gov These pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and inflammation. The activation of these kinases occurs rapidly and is mediated through membrane-associated receptors. researchgate.net

Several key kinase pathways have been shown to be activated by vitamin D compounds:

Protein Kinase C (PKC): 1α,25(OH)₂D₃ can rapidly activate PKC, leading to the translocation of isoforms like PKCα from the cytosol to the cell membrane in skeletal muscle cells. nih.gov This activation is part of the mechanism regulating intracellular calcium. nih.gov

Phosphatidylinositol 3-kinase (PI3K): The PI3K pathway is another target of the non-genomic actions of vitamin D. nih.govmdpi.com

Mitogen-Activated Protein (MAP) Kinases: The MAPK cascades are also stimulated by vitamin D metabolites, influencing cellular responses. nih.govmdpi.com

These non-genomic mechanisms involve the activation of signaling molecules like phospholipase C (PLC) and the generation of second messengers, which in turn activate protein kinases such as PKC and MAP kinases. nih.govresearchgate.net

Cross-Talk with Other Nuclear Receptors and Signaling Systems (e.g., RORα, RORγ, AhR, Hedgehog Pathway)

The VDR signaling pathway does not operate in isolation but engages in significant cross-talk with other cellular signaling networks. This interplay allows for a more complex and integrated regulation of cellular function.

Aryl Hydrocarbon Receptor (AhR): There is evidence of a functional interaction between VDR and AhR signaling in human keratinocytes. Non-classical vitamin D derivatives can mediate their functions through alternate receptors, including the AhR, indicating a complex regulatory network. nih.gov

Hedgehog (Hh) Pathway: Vitamin D3 and its derivatives have been identified as inhibitors of the Hedgehog signaling pathway, which is crucial during embryonic development and can be dysregulated in cancers like basal cell carcinoma. nih.govnih.gov Some vitamin D analogs are thought to exert these effects by directly binding to Smoothened (Smo), a key regulatory protein in the Hh pathway. nih.govnih.gov Structure-activity relationship studies aim to optimize the selectivity of vitamin D derivatives to either the VDR or the Hh pathway, with some analogs showing potent anti-Hh activity without activating canonical VDR signaling. nih.govx-mol.com

Signal Transducer and Activator of Transcription (STAT): The anti-inflammatory effects of 1,25-(OH)₂D₃ have been associated with cross-talk between the VDR and STAT5 in human monocytes, leading to cytoskeletal rearrangement. nih.gov

This cross-talk highlights the multifaceted nature of vitamin D analog signaling, where a single compound can influence multiple pathways, leading to a broad range of biological effects.

Cellular and Biochemical Effects of 1 Keto 25 Hydroxyprevitamin D3 in in Vitro Models

Regulation of Gene Expression Profiles by Keto-Hydroxylated Vitamin D Forms

The regulatory effects of keto-hydroxylated vitamin D compounds on gene expression are mediated by the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. medscape.comnih.gov Upon binding to its ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR). mdpi.commdpi.com This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govmdpi.comnih.govyoutube.com

Identification of Vitamin D Response Elements (VDREs) and their Functional Significance

Vitamin D Response Elements (VDREs) are specific DNA sequences, typically consisting of two direct repeats of a hexanucleotide motif separated by a three-nucleotide spacer (DR3-type). nih.govnih.gov The VDR/RXR heterodimer has a high affinity for these VDREs, and this binding is a critical step in the initiation of gene transcription. mdpi.commdpi.com The interaction of the VDR-RXR complex with VDREs allows for the recruitment of coactivator or corepressor complexes, which in turn modify chromatin structure and facilitate or inhibit the assembly of the transcriptional machinery. nih.govresearchgate.net

The functional significance of VDREs lies in their ability to confer vitamin D responsiveness to a multitude of genes involved in diverse physiological processes. These include, but are not limited to, calcium and phosphate (B84403) homeostasis, cell proliferation and differentiation, and immune modulation. nih.govnih.gov The specific location and sequence of a VDRE within a gene's regulatory region can influence the magnitude and nature of the transcriptional response. nih.gov

Transcriptional Modulation of Key Target Genes (e.g., CBS, CYP24A1, E-cadherin)

The binding of the activated VDR to VDREs leads to the transcriptional modulation of numerous target genes. Among the well-characterized target genes are Cystathionine (B15957) β-synthase (CBS), Cytochrome P450 family 24 subfamily A member 1 (CYP24A1), and E-cadherin.

Cystathionine β-synthase (CBS): The gene encoding CBS, a key enzyme in the transsulfuration pathway that converts homocysteine to cystathionine, is a direct target of vitamin D signaling. nih.govnih.govumich.edu A functional VDRE has been identified in the second intron of the cbs gene. nih.govnih.gov Treatment of cells with 1,25-dihydroxyvitamin D3 has been shown to rapidly and strongly induce cbs mRNA and protein levels, leading to increased CBS enzyme activity. nih.govnih.govresearchgate.net

CYP24A1: The CYP24A1 gene codes for the 24-hydroxylase enzyme, which is responsible for the catabolism of both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3. nih.govmedlineplus.gov The promoter of the CYP24A1 gene contains two potent VDREs, making it one of the most responsive genes to VDR activation. nih.gov This induction of CYP24A1 expression serves as a negative feedback mechanism to prevent excessive levels of the active vitamin D hormone. mdpi.comscienceopen.comfrontiersin.org

E-cadherin: E-cadherin, a crucial protein for cell-cell adhesion, is also regulated by vitamin D signaling. In several cancer cell models, 1,25-dihydroxyvitamin D3 has been shown to induce the expression of E-cadherin. nih.govresearchgate.net This effect can be mediated by the demethylation of the E-cadherin gene (CDH1) promoter, leading to its transcriptional activation. nih.govresearchgate.net The induction of E-cadherin can promote a more differentiated and less invasive cellular phenotype. nih.gov

Table 1: Transcriptional Regulation of Key Target Genes by Vitamin D Analogs

Target GeneFunctionEffect of VDR ActivationMechanism
CBSHomocysteine metabolismUpregulationBinding to intronic VDRE
CYP24A1Vitamin D catabolismStrong UpregulationBinding to promoter VDREs (negative feedback)
E-cadherin (CDH1)Cell adhesionUpregulationPromoter demethylation

Modulation of Cellular Differentiation and Proliferation

Keto-hydroxylated vitamin D forms exert significant effects on cellular differentiation and proliferation across various cell types. These effects are largely mediated by the VDR and the subsequent regulation of target genes that control the cell cycle and differentiation pathways.

In general, vitamin D compounds are known to inhibit cell proliferation and promote differentiation. nih.gov For example, in mesenchymal multipotent cells, 1,25-dihydroxyvitamin D3 has been shown to inhibit proliferation by inducing cell cycle arrest in the G0/G1 phase without causing apoptosis. nih.gov Similarly, in human subcutaneous preadipocytes, both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 have been found to promote differentiation. researchgate.netscienceopen.com The effects on differentiation can be cell-type specific; for instance, in chicken mesenchymal stem cells, 1,25-dihydroxyvitamin D3 was found to inhibit osteogenic differentiation at early stages but stimulate it at later stages. nih.gov In contrast, it has been shown to suppress brown adipocyte differentiation. nih.gov In the context of cancer cells, such as those from the prostate, vitamin D analogs can inhibit cell growth through both androgen-dependent and -independent mechanisms. nih.gov

Table 2: Effects on Cellular Differentiation and Proliferation

Cell TypeEffect on ProliferationEffect on Differentiation
Mesenchymal Multipotent CellsInhibition (G0/G1 arrest)Promotion
Human Subcutaneous Preadipocytes-Promotion
Chicken Mesenchymal Stem Cells (Osteogenic)-Inhibition (early stage), Stimulation (late stage)
Brown Adipocytes-Suppression
Prostate Cancer CellsInhibition-

Immunomodulatory and Anti-inflammatory Mechanisms in Specific Cell Lines

The VDR is expressed in various immune cells, including monocytes, macrophages, T cells, and B cells, indicating a direct role for vitamin D compounds in regulating the immune system. mdpi.comnih.govnih.gov Keto-hydroxylated forms of vitamin D generally exert an immunomodulatory and anti-inflammatory effect.

These compounds can inhibit the proliferation of lymphocytes and the production of immunoglobulins. nih.gov At a molecular level, they can suppress the expression of pro-inflammatory cytokines such as interleukin-2 (B1167480) (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). mdpi.comnih.govdirect-ms.org Conversely, they can promote the expression of anti-inflammatory cytokines like interleukin-10 (IL-10). mdpi.com

In human monocytes, 1,25-dihydroxyvitamin D3 has been shown to exert anti-inflammatory effects by influencing the crosstalk between the signal transducer and activator of transcription 5 (STAT5) and the VDR. nih.gov It can also downregulate the expression of Toll-like receptors (TLRs) on monocytes, leading to a reduced response to pathogens. nih.gov These immunomodulatory properties have been observed in various in vitro models and suggest a role for vitamin D compounds in modulating immune responses in inflammatory conditions. mdpi.comdirect-ms.org

Effects on Specific Cellular Metabolic Pathways (e.g., Homocysteine Metabolism)

A significant metabolic effect of keto-hydroxylated vitamin D forms is the regulation of homocysteine metabolism. As previously mentioned, the CBS gene is a direct target of the VDR. nih.govnih.gov By upregulating the expression and activity of cystathionine β-synthase, these compounds can enhance the conversion of homocysteine to cystathionine, thereby facilitating its clearance. nih.govnih.govumich.edu

Elevated levels of homocysteine are a known risk factor for various pathological conditions. The ability of vitamin D compounds to modulate homocysteine levels suggests a potential mechanism by which vitamin D status may influence health. nih.govmdpi.com In vitro studies have demonstrated that treatment with 1,25-dihydroxyvitamin D3 leads to lower cellular levels of homocysteine and higher concentrations of cystathionine and cysteine, consistent with an increased flux through the transsulfuration pathway. nih.govnih.gov This provides a direct link between vitamin D signaling and the regulation of this critical metabolic pathway. researchgate.net

Synthetic Methodologies and Chemical Transformations Relevant to 1 Keto 25 Hydroxyprevitamin D3

Chemical Synthesis of Previtamin D3 and its Hydroxylated Derivatives

The synthesis of previtamin D3 and its analogs is primarily achieved through two general strategies: a biomimetic photochemical approach and convergent synthesis. iiarjournals.orgsymeres.com

The biomimetic pathway is the most common and mirrors the natural process occurring in the skin. iiarjournals.orgsymeres.com It begins with a 7-dehydrocholesterol (B119134) (provitamin D3) derivative, which is irradiated with ultraviolet (UV) light. iiarjournals.orgyoutube.com This photochemical step cleaves the 9,10-bond of the steroid's B-ring, resulting in the formation of the triene system characteristic of previtamin D3. symeres.comgoogle.com The previtamin D intermediate is then thermally isomerized to the corresponding vitamin D derivative. iiarjournals.org For hydroxylated derivatives, such as a 25-hydroxy analog, the synthesis starts with an already hydroxylated precursor. For instance, 25-hydroxyprevitamin D3 is prepared by irradiating the 25-hydroxy derivative of 7-dehydrocholesterol. google.com A specific example of this approach is the synthesis of 20S-hydroxyvitamin D3, which begins with pregnenolone (B344588) acetate (B1210297). The process involves bromination at the C-7 position followed by dehydrobromination to generate the crucial 7-dehydropregnenolone acetate intermediate, which is then subjected to UVB irradiation to form the previtamin. nih.gov

Convergent synthesis offers an alternative route, where the A-ring and the CD-ring/side-chain fragments of the molecule are synthesized independently. iiarjournals.orgresearchgate.net These precursors are then coupled together in the final stages of the synthesis. researchgate.net This method is particularly useful for creating analogs with significant modifications to either the A-ring or the side chain, as it allows for more flexibility and control. symeres.com For example, a common convergent strategy is the Wittig-Horner reaction, which couples a phosphine (B1218219) oxide A-ring precursor with a CD-ring/side-chain ketone to form the complete vitamin D skeleton. nih.gov

Strategies for Introducing Keto Functionalities into Seco-Steroid Skeletons

Introducing a keto group, such as at the C-1 position of the A-ring, is a key step in synthesizing compounds like 1-Keto-25-Hydroxyprevitamin D3. This transformation is typically achieved through the oxidation of a corresponding hydroxyl group. The synthesis of 1α-hydroxyvitamin D derivatives often serves as a precursor step. acs.orgusc.es The 1α-hydroxyl group can then be oxidized to the 1-keto functionality.

Metabolically, oxidation is a known pathway for vitamin D derivatives. For example, 24-Keto-1,25-dihydroxyvitamin D3 has been identified as an intestinal metabolite of 1,25-dihydroxyvitamin D3, demonstrating that C-24 oxidation is a significant metabolic pathway. nih.gov This natural process of oxidizing a hydroxyl group to a ketone provides a basis for synthetic chemical strategies.

In the laboratory, various oxidizing agents can be employed to convert a hydroxyl group on the seco-steroid skeleton to a ketone. The choice of reagent depends on the presence of other sensitive functional groups in the molecule that must remain unchanged. Furthermore, heterobifunctional spacer reagents containing an aminooxy group can be used to derivatize existing keto steroids. The aminooxy group reacts readily and specifically with keto groups, allowing for further chemical modifications. nih.gov

Photochemical Synthesis and Isomerization Control for Previtamin D Forms

The photochemical conversion of the provitamin D precursor is the cornerstone of vitamin D synthesis. This step is a complex equilibrium involving the formation of not only the desired previtamin D but also several biologically inactive isomers, primarily tachysterol (B196371) and lumisterol (B196343). oup.comnih.gov Controlling this photoisomerization is critical for achieving a high yield of the target compound.

The quantum yields of the various photoreactions involved in vitamin D synthesis are highly dependent on the wavelength of the UV radiation used. google.com The conversion of 7-dehydrocholesterol to previtamin D3 is most efficient when irradiated with UVB light in the range of 295–300 nm. bu.edunih.gov The optimal wavelength for this transformation has been calculated and experimentally proven to be 296 nm. photobiology.com

The use of different wavelengths can significantly alter the ratio of photoproducts. researchgate.net

Irradiation below 300 nm: Favors the Z-to-E isomerization of the central double bond in previtamin D3, leading to the formation of the undesired byproduct tachysterol. bu.edu

Irradiation above 300 nm: Tends to favor ring-closure reactions, converting previtamin D3 back to the starting material (7-dehydrocholesterol) or to another inactive isomer, lumisterol. bu.edu

This wavelength dependence arises from the distinct UV absorption spectra of the main photoisomers. researchgate.net Tachysterol's absorption maximum is at a shorter wavelength than that of previtamin D3, making it more susceptible to formation with higher-energy light. researchgate.net Careful selection of the irradiation wavelength is therefore essential to maximize the concentration of previtamin D3 while minimizing the formation of byproducts. researchgate.net

PhotoisomerOptimal Formation/Excitation WavelengthsKey Outcome of Irradiation
Previtamin D3 295-300 nm (optimal at 296 nm) bu.eduphotobiology.comDesired photochemical ring-opening of 7-dehydrocholesterol.
Tachysterol < 300 nm bu.eduUndesired Z/E isomerization of previtamin D3.
Lumisterol > 300 nm bu.eduUndesired ring-closure of previtamin D3.

This table summarizes the wavelength-dependent outcomes in the photochemical synthesis of previtamin D3.

Beyond wavelength control, several other factors can be manipulated to optimize the photochemical yield of previtamin D. During prolonged sun exposure, the accumulation of previtamin D3 in the skin is naturally limited to about 10-15% of the original 7-dehydrocholesterol because the previtamin itself photoisomerizes to inert products. nih.gov This highlights the importance of controlling reaction parameters in industrial synthesis.

Key optimization strategies include:

Irradiation Time and Concentration: The yield of previtamin D2 was found to reach a maximum of 45.83% with an initial ergosterol (B1671047) concentration of 1.09 g/dm³ and an irradiation time of 64.5 minutes, demonstrating that both factors are critical. researchgate.net

Photosensitizers: The use of photosensitizers can improve the selectivity and yield of vitamin D3. These compounds absorb light in the 260-300 nm range and help ensure high selectivity towards the desired product while reducing the formation of contaminants. google.com

Microreactor Technology: Performing the photochemical synthesis in microflow reactors offers significant advantages. light-am.com This technology allows for precise control over reaction parameters like residence time, temperature, and light exposure. It has been shown to reduce reaction times to under one minute, achieving a 17% yield and 40% selectivity for Vitamin D3, representing a productivity enhancement of up to two orders of magnitude compared to traditional methods. acs.org The use of UV LED light sources in these systems provides a more stable and efficient route for UV photon energy utilization and temperature control. light-am.com

By carefully managing these variables, the complex photochemical equilibrium can be shifted in favor of the desired previtamin D3 derivative, which is a crucial step toward the total synthesis of this compound.

Advanced Analytical Techniques for Characterization and Quantification of 1 Keto 25 Hydroxyprevitamin D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Vitamin D Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of vitamin D metabolites, offering superior specificity and sensitivity compared to other methods. researchgate.net The development of a robust LC-MS/MS method is a multi-step process involving meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov

A typical validation protocol for an LC-MS/MS assay ensures its reliability and reproducibility. Key validation parameters are assessed to confirm the method's performance. nih.govchromatographyonline.com

Table 1: Key Validation Parameters for LC-MS/MS Methods

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) > 0.99 researchgate.net
Accuracy The closeness of the measured value to the true value. Within ±15% of the nominal value (±20% at LLOQ) nih.gov
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) nih.govbohrium.com
Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. Signal-to-noise ratio ≥10; acceptable accuracy and precision. bohrium.com
Recovery The efficiency of the extraction procedure for an analyte from the sample matrix. Consistent, precise, and reproducible. researchgate.net
Matrix Effect The influence of co-eluting, interfering substances on the ionization of the target analyte. Assessed to ensure it does not compromise accuracy. nih.gov

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the analyte's retention time. chromatographyonline.com |

A significant analytical challenge in vitamin D analysis is the presence of structurally similar isomers, such as epimers, which can interfere with accurate quantification. mdpi.comresearchgate.net For instance, 3-epi-25-hydroxyvitamin D3 is an isobaric interferent for 25-hydroxyvitamin D3 that requires effective chromatographic separation for individual measurement. researchgate.netresearchgate.net The structural characteristics of 1-Keto-25-Hydroxyprevitamin D3 suggest that it may also have isomers that necessitate high-resolution separation.

To achieve this, specialized chromatography columns with unique selectivities are employed. While traditional C18 columns are widely used, they often fail to separate critical vitamin D isomers. researchgate.net Pentafluorophenyl (PFP) stationary phases have demonstrated superior selectivity for separating closely related vitamin D metabolites, including epimeric forms, often enabling faster analysis times. researchgate.netnih.gov

Table 2: Comparison of HPLC Column Chemistries for Vitamin D Isomer Separation

Stationary Phase Principle of Separation Application in Vitamin D Analysis Reference
C18 (Octadecylsilyl) Reversed-phase chromatography based on hydrophobic interactions. General separation of vitamin D metabolites, but often fails to resolve epimers. researchgate.net
PFP (Pentafluorophenyl) Reversed-phase with multiple retention mechanisms (hydrophobic, π-π, dipole-dipole interactions). Excellent selectivity for separating structural isomers and epimers like 3-epi-25(OH)D3. researchgate.netnih.gov

| Cyano | Normal or reversed-phase chromatography with polar interactions. | Has been used to separate 25(OH)D3 and its epimer, but may require long run times. | researchgate.net |

Many vitamin D metabolites, particularly the hydroxylated active forms, are present at very low concentrations (pg/mL) in biological samples. nih.gov Achieving the required sensitivity for accurate quantification of compounds like this compound necessitates strategies to enhance the analytical signal and reduce background noise.

Differential Ion Mobility Spectrometry (DMS) , also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), is a powerful technique for improving sensitivity. DMS separates ions in the gas phase based on their different mobilities in high and low electric fields. mdpi.comnih.gov By installing a DMS device between the ion source and the mass spectrometer, chemical noise can be filtered out before MS analysis, thereby increasing the signal-to-noise ratio and enhancing detection limits for low-abundance metabolites. researchgate.netnih.gov

Chemical Derivatization is another widely used strategy. This process involves chemically modifying the analyte to improve its ionization efficiency. Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and 4-(4-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD), react with the cis-diene moiety of vitamin D compounds. bohrium.comnih.gov This derivatization significantly enhances the ionization response in electrospray ionization (ESI), leading to substantial improvements in sensitivity. nih.govresearchgate.net

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

For a less-characterized metabolite such as this compound, confirming its chemical structure and assessing its purity are paramount. This is achieved through a combination of spectroscopic and chromatographic techniques.

Structural Elucidation:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting fragment ions to deduce its structural components and connectivity. mdpi.comnih.gov

Ultraviolet (UV) Spectroscopy: The conjugated triene system in previtamin D compounds and the diene in vitamin D forms produce characteristic UV absorption spectra. This technique is useful for initial identification and confirming the presence of the core vitamin D structure. nih.gov

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or MS detection is the primary method for assessing the purity of a synthesized or isolated compound. A pure compound should ideally yield a single, sharp, and symmetrical peak under various chromatographic conditions. nih.gov

Table 3: Methods for Structural Elucidation and Purity Assessment

Technique Information Provided Application
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement, elemental composition. Structural Elucidation
Tandem Mass Spectrometry (MS/MS) Molecular fragmentation patterns, structural information. Structural Elucidation
UV Spectroscopy Presence of characteristic chromophores (e.g., conjugated dienes). Structural Confirmation & Purity

| HPLC-UV/MS | Separation of the main compound from impurities, retention time. | Purity Assessment |

Considerations for Sample Preparation and Matrix Effects in Complex Biological Samples

The analysis of this compound from biological samples like serum, plasma, or tissue requires extensive sample preparation to remove interfering substances. nih.govresearchgate.net These matrices contain high concentrations of proteins, lipids, and salts that can interfere with analysis.

The sample preparation workflow typically involves several steps:

Protein Precipitation: An organic solvent like acetonitrile (B52724) is often used to denature and precipitate the majority of proteins, including vitamin D binding protein (DBP), releasing the bound metabolites. nih.govbiorxiv.org

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the lipophilic vitamin D metabolites from the aqueous sample and further remove interferences. nih.govnih.govnih.gov

Immunoaffinity Extraction: For ultimate selectivity, immunoaffinity extraction utilizes antibodies that specifically bind to vitamin D structures, resulting in a very clean sample extract. chromatographyonline.comnih.gov

Matrix effects are a primary concern in LC-MS/MS analysis. This phenomenon occurs when co-eluting components from the sample matrix affect the ionization efficiency of the target analyte, leading to ion suppression or enhancement and, consequently, inaccurate results. nih.gov Thorough evaluation and mitigation of matrix effects are crucial. nih.gov Strategies include developing highly efficient sample cleanup protocols and using a stable isotope-labeled internal standard that chromatographically co-elutes with the analyte to compensate for signal variations. nih.gov

Emerging Research Perspectives on Non Canonical Vitamin D Metabolism and Signaling

Elucidation of Complete Biosynthetic Pathways for Keto-Previtamins

The biosynthesis of keto-previtamins such as 1-Keto-25-hydroxyprevitamin D3 represents a significant departure from the canonical vitamin D activation pathway. While the traditional pathway relies on sequential hydroxylation at the C-25 and C-1α positions, the formation of these novel metabolites involves alternative enzymatic machinery, primarily the cytochrome P450 enzyme CYP11A1. nih.govnih.govmdpi.com

Initially recognized for its role in steroid hormone synthesis, where it converts cholesterol to pregnenolone (B344588), CYP11A1 has been shown to hydroxylate vitamin D3 at various positions on its side chain. pnas.orgfrontiersin.org This action of CYP11A1 initiates a cascade of reactions that operate in parallel to the classical pathway. Tissues with high expression of CYP11A1, such as the adrenal glands, placenta, and skin, are primary sites for these non-canonical conversions. nih.govnih.gov

The enzymatic steps leading to this compound are hypothesized to involve an initial hydroxylation of previtamin D3, followed by oxidation to form the keto group at the C-1 position. This process can occur independently of the liver- and kidney-based enzymes that characterize the traditional pathway. The discovery of these CYP11A1-initiated pathways suggests a more complex and localized regulation of vitamin D activity within specific tissues. nih.govfrontiersin.org

Table 1: Key Enzymes in Canonical and Non-Canonical Vitamin D3 Metabolic Pathways


EnzymePrimary LocationSubstrate(s)Primary Product(s)Pathway
CYP2R1/CYP27A1LiverVitamin D325-hydroxyvitamin D3Canonical
CYP27B1Kidney, other tissues25-hydroxyvitamin D31,25-dihydroxyvitamin D3Canonical
CYP11A1Adrenal glands, placenta, skin, immune cellsVitamin D3, Previtamin D320(OH)D3, 22(OH)D3, 20,23(OH)2D3, and other hydroxylated metabolitesNon-Canonical
Hypothetical OxidoreductasesVarious Tissues1-hydroxyprevitamin D31-Keto-previtamin D3Non-Canonical (postulated)

Comprehensive Mapping of Novel Receptor Interactions and Downstream Signaling Cascades

A defining feature of the non-canonical vitamin D metabolites is their interaction with a broader range of nuclear receptors than the classical hormone, 1,25-dihydroxyvitamin D3, which signals primarily through the Vitamin D Receptor (VDR). Metabolites produced through the CYP11A1 pathway have been shown to be weak agonists of the VDR but also interact with other nuclear receptors, including the Retinoic acid-related Orphan Receptors α (RORα) and γ (RORγ). researchgate.netnih.govmdpi.com

These novel compounds, including various hydroxylated forms of vitamin D3, can act as inverse agonists on RORα and RORγ. nih.govgrantome.com This interaction is significant as these receptors are key regulators of immune responses, particularly the development of Th17 cells, which are involved in several autoimmune diseases. By acting as inverse agonists, these non-canonical metabolites can suppress the inflammatory pathways regulated by RORα and RORγ. grantome.com

The downstream signaling cascades initiated by the binding of keto-previtamins and related non-canonical metabolites are still under active investigation. However, current evidence points towards a significant role in modulating cellular proliferation, differentiation, and inflammation, often with a more favorable, non-calcemic profile compared to 1,25-dihydroxyvitamin D3. nih.gov The anti-fibrotic and anti-inflammatory effects of these compounds have been demonstrated in human fibroblasts, with their action being dependent on the presence of RORα and RORγ. mdpi.comresearchgate.net

Table 2: Receptor Interactions of Canonical vs. Non-Canonical Vitamin D Metabolites


Metabolite ClassPrimary Receptor(s)Mode of ActionKey Downstream Effects
1,25-dihydroxyvitamin D3 (Canonical)VDRAgonistCalcium homeostasis, gene regulation via VDREs
CYP11A1-derived hydroxy-metabolites (Non-Canonical)VDR (weak), RORα, RORγPartial Agonist (VDR), Inverse Agonist (RORs)Anti-inflammatory, anti-proliferative, anti-fibrotic
This compound (postulated)RORα, RORγ, potentially other orphan receptorsLikely Inverse Agonist or ModulatorModulation of inflammation and cellular growth

Development of Advanced Synthetic Routes for Specific Analogs with Modulated Biological Activities

The unique biological profiles of non-canonical vitamin D metabolites have spurred interest in the development of synthetic analogs with tailored activities. The chemical synthesis of vitamin D analogs is a complex challenge due to the molecule's intricate stereochemistry. Convergent synthesis strategies are often employed, involving the separate synthesis of the A-ring and the CD-ring systems, which are then coupled together. symeres.comnih.gov

The introduction of a keto group, as in this compound, requires specific oxidative steps in the synthetic pathway. For instance, the synthesis of 24-oxo analogs has been achieved through the oxidation of a corresponding alcohol precursor. nih.gov Similar strategies can be adapted for the synthesis of 1-keto analogs. The Horner-Wadsworth-Emmons reaction and Wittig-Horner coupling are common methods used for the crucial step of joining the A-ring and CD-ring fragments. symeres.comnih.gov

The ability to synthetically modify the vitamin D structure allows for the creation of analogs with enhanced stability, receptor selectivity, and specific biological effects, while potentially minimizing the hypercalcemic effects associated with the classical vitamin D hormone. pnas.org This opens up therapeutic possibilities for a range of conditions, including autoimmune diseases, cancers, and skin disorders. nih.gov

Significance in Comparative Biochemistry and Evolutionary Pathways of Vitamin D Systems

The discovery of non-canonical vitamin D metabolic pathways provides a new lens through which to view the evolution of the vitamin D endocrine system. The VDR is an ancient receptor, and the canonical pathway of vitamin D activation is well-established across vertebrates. The CYP11A1-initiated pathway, however, suggests an even earlier and perhaps more fundamental role for vitamin D-like molecules.

CYP11A1 itself is a highly conserved enzyme involved in the fundamental process of steroidogenesis. Its ability to also metabolize vitamin D suggests a deep evolutionary link between these two crucial signaling systems. It is plausible that the non-canonical pathways represent an ancestral system for the local, paracrine regulation of cellular functions, which was later complemented by the evolution of the endocrine system centered around the VDR and systemic calcium regulation.

Comparative biochemical studies across different species will be crucial to unraveling the evolutionary history of these pathways. Investigating the presence and activity of the CYP11A1-mediated metabolism of vitamin D in a wide range of organisms could provide insights into its original functions and how they have been adapted and modified over evolutionary time. This line of research will not only enhance our understanding of vitamin D biology but also the broader principles of endocrine system evolution.

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